molecular formula C8H6BrNO B2930364 4-Bromo-3-methylbenzo[d]isoxazole CAS No. 1367947-42-9

4-Bromo-3-methylbenzo[d]isoxazole

Cat. No.: B2930364
CAS No.: 1367947-42-9
M. Wt: 212.046
InChI Key: HJTPZDBIOWXAFI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C8H6BrNO. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylbenzo[d]isoxazole typically involves the bromination of 3-methylbenzo[d]isoxazole. One common method includes the reaction of 3-methylbenzo[d]isoxazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The isoxazole ring can be reduced to form isoxazolines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 4-amino-3-methylbenzo[d]isoxazole, 4-thio-3-methylbenzo[d]isoxazole, and 4-alkoxy-3-methylbenzo[d]isoxazole.

    Oxidation Reactions: Products include 4-bromo-3-carboxybenzo[d]isoxazole and 4-bromo-3-formylbenzo[d]isoxazole.

    Reduction Reactions: Products include 4-bromo-3-methylisoxazoline.

Scientific Research Applications

4-Bromo-3-methylbenzo[d]isoxazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The isoxazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methylbenzo[d]isoxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block in synthetic chemistry. The bromine atom also influences its biological activity, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-bromo-3-methyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTPZDBIOWXAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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